N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide
Description
Overview of N-[3-(Azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide in Contemporary Chemical Research
This compound (C₁₅H₂₁ClN₂O₃S) is a mid-molecular-weight compound (344.9 g/mol) featuring a 7-membered azepane ring sulfonylated at the 1-position, conjugated to a 4-methylphenyl group, and further functionalized with a 2-chloroacetamide substituent. The sulfonamide bridge (-SO₂NH-) and chloroacetamide moiety confer distinct electronic and steric properties, making it a candidate for studying non-covalent interactions in host-guest systems.
Key structural attributes include:
The compound’s planar aromatic system and flexible azepane ring create a hybrid geometry that facilitates interactions with both hydrophobic pockets and polar binding sites. Recent studies emphasize its utility as a precursor for synthesizing libraries of sulfonamide derivatives, leveraging the reactivity of the chloroacetamide group for nucleophilic substitutions.
Rationale for Academic Investigation
Three factors drive scholarly interest in this compound:
Sulfonamide Scaffold Versatility : The sulfonamide group (-SO₂NH-) is a hallmark of enzyme inhibitors, notably carbonic anhydrase and matrix metalloproteinase antagonists. The azepane variant’s larger ring size compared to piperidine analogs may alter binding kinetics and selectivity profiles.
Chloroacetamide Reactivity : The 2-chloroacetamide substituent serves as an electrophilic site for cross-coupling reactions, enabling covalent modifications with thiols, amines, and other nucleophiles. This property is exploited in prodrug design and targeted covalent inhibitor development.
Structural Uniqueness : The juxtaposition of a methylphenyl group and azepane-sulfonyl moiety creates a steric environment that challenges conventional conformational analysis methods, prompting investigations into its dynamic behavior via NMR and computational modeling.
Scope and Limitations of the Present Outline
This analysis focuses on:
- Structural elucidation and spectroscopic characterization
- Synthetic pathways and derivatization potential
- Computational insights into electronic properties
Excluded areas due to data limitations include:
- In vivo pharmacological activity
- Toxicological profiles
- Industrial-scale synthesis protocols
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-6-7-13(17-15(19)11-16)10-14(12)22(20,21)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPYPKOWJCBPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide involves several steps. The starting materials typically include azepane, sulfonyl chloride, and 4-methylphenyl-2-chloroacetamide. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in modulating protein functions.
Medicine: Research is ongoing to explore its potential use in the treatment of pain and inflammation.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain proteins and enzymes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular signaling and regulatory mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between the target compound and related derivatives:
Key Observations:
Azepane-sulfonyl vs. Morpholino/Thiazol Groups: The azepane-sulfonyl group’s seven-membered ring introduces greater steric bulk compared to the six-membered morpholino group in . This may reduce crystallinity but enhance lipophilicity.
Chloroacetamide Reactivity :
- The –CH₂Cl group in all compounds serves as a reactive site for nucleophilic substitution. Derivatives like N-(4-bromo-2-chlorophenyl)-2-chloroacetamide () leverage dual halogen substituents for enhanced electrophilicity .
Hydrogen Bonding and Crystallinity: The target compound’s amide group is expected to form N–H···O hydrogen bonds, similar to 2-chloro-N-(4-fluorophenyl)acetamide () .
Key Observations:
- The target compound’s synthesis may resemble ’s sulfonamide coupling, though yields could vary due to the azepane ring’s steric demands.
- Carbodiimide-based methods () are widely used for acetamide derivatives but require stringent temperature control (e.g., 273 K) .
Physical and Electronic Properties
- Melting Points: 2-(3,4-Dichlorophenyl)acetamide derivatives melt at 473–475 K , while simpler chloroacetamides (e.g., ) may have lower melting points due to reduced molecular complexity. The azepane-sulfonyl group likely increases the target compound’s melting point compared to morpholino analogues.
Electronic Effects :
- Electron-withdrawing groups (e.g., –SO₂–, –Cl) in the target compound enhance electrophilicity at the chloroacetamide group, facilitating reactions with nucleophiles.
- Bromo and fluoro substituents () further modulate electronic properties, affecting reactivity and binding affinity .
Biological Activity
N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from various studies and research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of azepane-1-sulfonyl derivatives with 2-chloroacetamide. The characterization of the compound can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the structural integrity and purity of the synthesized product.
Antimicrobial Potential
Research indicates that N-substituted chloroacetamides exhibit significant antimicrobial activity. A study focused on various N-substituted phenyl-2-chloroacetamides found that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and yeasts like Candida albicans .
Key Findings:
- Gram-positive Bacteria: High activity against S. aureus and MRSA.
- Gram-negative Bacteria: Moderate activity against E. coli.
- Yeast: Moderate effectiveness against C. albicans.
The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring significantly influenced the biological activity. Compounds with halogenated substituents demonstrated enhanced lipophilicity, facilitating better penetration through cell membranes .
Case Studies
- Antimicrobial Testing : A comprehensive study evaluated a series of N-substituted chloroacetamides, including this compound, against various microbial strains. The results indicated that compounds with specific substitutions showed enhanced antimicrobial properties, particularly those with higher lipophilicity .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models were employed to predict the biological activities based on molecular descriptors. The findings suggested that modifications to the azepane ring could further optimize antimicrobial efficacy .
Data Tables
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Low | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 3-amino-4-methylphenyl azepane-1-sulfonyl precursor with chloroacetyl chloride in a dichloromethane solvent system under inert atmosphere. Triethylamine is commonly used as a base to neutralize HCl byproducts .
- Step 2 : Optimize temperature (e.g., 273 K for controlled exothermic reactions) and stoichiometry (1:1 molar ratio of amine to acyl chloride) to minimize side products .
- Step 3 : Purify via recrystallization from toluene or ethyl acetate/hexane mixtures to achieve >95% purity .
- Key Parameters :
| Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|
| CH₂Cl₂ | 273 K | Et₃N | 70–85% |
| THF | 298 K | Pyridine | 60–75% |
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards .
- NMR Spectroscopy : Confirm sulfonyl (δ 3.1–3.5 ppm for azepane protons) and chloroacetamide (δ 4.2 ppm for CH₂Cl) moieties .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 369.2 (calculated for C₁₅H₂₁ClN₂O₃S) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations or hydrogen-bonding patterns?
- Approach :
- Perform single-crystal X-ray diffraction (SCXRD) to determine torsional angles and intermolecular interactions. For example, dihedral angles between aromatic and azepane rings should be ~60°–70°, with N–H···O hydrogen bonds stabilizing crystal packing .
- Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate experimental vs. theoretical bond lengths and angles .
- Case Study : A 2021 study resolved discrepancies in acetamide derivatives by identifying π-stacking interactions overlooked in earlier NMR models .
Q. What computational strategies are effective for predicting solubility and stability under varying pH conditions?
- Methods :
- Molecular Dynamics (MD) Simulations : Use explicit solvent models (e.g., TIP3P water) to assess solvation free energy and aggregation tendencies .
- pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate sulfonamide protonation states (predicted pKa ~1.5–2.5), critical for bioavailability studies .
- Data Output Example :
| pH | Solubility (mg/mL) | Stability (t₁/₂) |
|---|---|---|
| 1.2 | 0.8 ± 0.1 | >24 h |
| 7.4 | 0.2 ± 0.05 | 12 h |
Q. How do structural modifications (e.g., substituent variations) impact biological activity in related acetamide derivatives?
- Comparative Analysis :
- Replace the azepane sulfonyl group with piperidine or morpholine analogs to study SAR. For example, piperidine analogs show reduced kinase inhibition due to weaker hydrogen bonding .
- Chlorine substitution (e.g., para vs. meta positions on the phenyl ring) alters logP values by 0.3–0.5 units, affecting membrane permeability .
Methodological Notes
- Crystallization Troubleshooting : If crystal growth fails, try solvent vapor diffusion (e.g., ether into DMF solutions) or seeding with isostructural compounds .
- Contradiction Resolution : When NMR and MS data conflict (e.g., unexpected adducts), cross-validate with high-resolution FT-IR for functional group confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
